Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane

Description

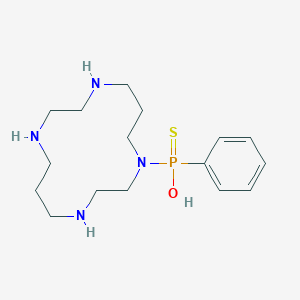

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda⁵-phosphane (hereafter referred to as Compound X) is a macrocyclic ligand featuring a 14-membered 1,4,8,11-tetrazacyclotetradecane (TETA) backbone. Unique structural modifications include:

- A lambda⁵-phosphane moiety, providing a pentavalent phosphorus center capable of diverse bonding modes.

This compound is hypothesized to act as a polydentate chelator for transition metals, with applications in radiopharmaceuticals and catalysis. Its hybrid donor system (N, S, P) distinguishes it from classical macrocyclic ligands like DTPA, EDTA, and TETA derivatives.

Properties

CAS No. |

917838-68-7 |

|---|---|

Molecular Formula |

C16H29N4OPS |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-λ5-phosphane |

InChI |

InChI=1S/C16H29N4OPS/c21-22(23,16-6-2-1-3-7-16)20-14-5-10-18-12-11-17-8-4-9-19-13-15-20/h1-3,6-7,17-19H,4-5,8-15H2,(H,21,23) |

InChI Key |

SRZNSNLVLBADQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)P(=S)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane typically involves multi-step organic reactions. The process begins with the preparation of the tetrazacyclotetradecyl ring, followed by the introduction of the hydroxy-phenyl and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.

Substitution: The hydroxy-phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between Compound X and related chelators:

Serum Stability and In Vivo Behavior

Evidence from studies on analogous compounds highlights critical trends:

- Metal specificity: Benzyl-TETA shows preferential stability with Cu²⁺, while benzyl-EDTA excels with In³⁺ . Compound X’s sulfur and phosphorus donors may enhance binding to softer metals (e.g., Cu⁺/²⁺) compared to hard donors (O, N) in EDTA/DTPA.

- Impact of substituents: Benzyl groups in benzyl-TETA and benzyl-EDTA improve serum stability over unmodified ligands .

- Non-equilibrium behavior: Classical stability constants (log K) fail to predict in vivo performance. For example, 67Cu-benzyl-TETA exhibits superior stability despite moderate thermodynamic binding constants . Compound X’s kinetic inertness (due to macrocyclic rigidity and mixed donors) may offer advantages in biological environments.

Potential Advantages of Compound X

- Enhanced serum resistance: Hybrid N/S/P donors may reduce competition from endogenous ligands (e.g., albumin) compared to purely N/O-based systems.

Biological Activity

Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is a complex organophosphorus compound that exhibits notable biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates a hydroxyphenyl group and a sulfanylidene moiety, linked to a tetrazacyclotetradecane framework. The phosphorus atom in the phosphane group plays a critical role in its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to hydroxy-phenyl-sulfanylidene derivatives possess significant antioxidant capabilities. For instance, studies have shown that such compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Hydroxy-phenyl-sulfanylidene derivatives have been investigated for their potential as enzyme inhibitors. Specifically, they may inhibit enzymes involved in inflammatory processes and cancer progression. For example, phosphorothioate analogs have demonstrated the ability to inhibit certain kinases and phosphatases, which are crucial in cell signaling pathways.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains and fungi. This activity could be attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of hydroxy-phenyl-sulfanylidene compounds using DPPH and ABTS assays.

- Results indicated a significant reduction in DPPH radical concentration by up to 70% at specific concentrations, suggesting strong antioxidant potential.

-

Enzyme Inhibition :

- A series of enzyme assays were conducted to assess the inhibitory effects on cyclooxygenase (COX) enzymes.

- The compound displayed IC50 values comparable to well-known COX inhibitors, indicating its potential as an anti-inflammatory agent.

-

Antimicrobial Testing :

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentrations (MIC) were determined, revealing effective antimicrobial action at low micromolar concentrations.

Summary of Research Findings

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | 70% reduction in free radicals |

| Enzyme Inhibition | Enzyme assays (COX) | IC50 values comparable to standard inhibitors |

| Antimicrobial | MIC determination | Effective against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.